The Orthogonal Protector: A Technical Guide to Fmoc-Lys(Dde)-OH
The Orthogonal Protector: A Technical Guide to Fmoc-Lys(Dde)-OH
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount in the synthesis of complex peptides. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dde)-OH, stands out as a critical tool for advanced peptide chemistry. Its unique structural design enables the selective modification of lysine side chains, paving the way for the creation of branched peptides, antibody-drug conjugates, and other sophisticated biomolecules.
This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-Lys(Dde)-OH, complete with detailed experimental protocols and data presented for clarity and practical use in the laboratory.
Core Structure and Properties
Fmoc-Lys(Dde)-OH is a derivative of the amino acid lysine, featuring two key protecting groups that are orthogonal to each other. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, a standard in solid-phase peptide synthesis (SPPS). The ε-amino group of the lysine side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine.[1][2] This orthogonal protection strategy is the cornerstone of its utility, allowing for the selective deprotection and modification of the lysine side chain without affecting the integrity of the growing peptide backbone.[1]
The molecular formula for Fmoc-Lys(Dde)-OH is C₃₁H₃₆N₂O₆, with a molecular weight of approximately 532.63 g/mol .[3][4][5]
Physicochemical Data
For ease of reference, the key quantitative data for Fmoc-Lys(Dde)-OH are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₁H₃₆N₂O₆ | [3][4][6] |
| Molecular Weight | 532.63 g/mol | [3][5][7] |
| Appearance | White or off-white powder | [6] |
| Purity | ≥98% | [6] |
| Melting Point | 80 °C (decomposes) | [7] |
| Optical Rotation | +3.0° ± 1.5° (c=1, MeOH) | [6] |
| Solubility | Soluble in DMF, DMSO, NMP | [6][8] |
Strategic Applications in Peptide Synthesis
The primary application of Fmoc-Lys(Dde)-OH lies in its ability to facilitate site-specific modifications of peptides. This is particularly valuable in the following areas:
-
Branched Peptides: By selectively removing the Dde group, a second peptide chain can be synthesized on the lysine side chain, leading to the formation of branched peptides such as multi-antigenic peptides (MAPs) used in vaccine development.[1]
-
Peptide Labeling and Conjugation: The deprotected ε-amino group serves as a handle for the attachment of various labels, including fluorophores, biotin, and drug molecules.[9][10] This is instrumental in creating diagnostic probes and targeted therapeutics.
-
Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization, a strategy often employed to enhance the stability and bioactivity of peptides.[9]
Experimental Protocols
The following are detailed methodologies for the synthesis and deprotection of Fmoc-Lys(Dde)-OH.
Synthesis of Fmoc-Lys(Dde)-OH
This protocol outlines the synthesis of Fmoc-Lys(Dde)-OH starting from N-α-Fmoc-N-ε-Boc-L-lysine.[3][11]
Materials:
-
N-α-Fmoc-N-ε-Boc-L-lysine
-
4 M HCl in dioxane
-
Ethanol
-
2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (2-acetyldimedone)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
1 M HCl
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Boc Deprotection: Dissolve N-α-Fmoc-N-ε-Boc-L-lysine in 4 M HCl/dioxane and stir at room temperature for 2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dde Protection: Dissolve the resulting residue in ethanol. Add 2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and N,N-diisopropylethylamine.
-
Reflux: Heat the reaction mixture to reflux for 17 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated saline.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield Fmoc-Lys(Dde)-OH as a white solid.[3][11]
Selective Deprotection of the Dde Group in SPPS
This protocol describes the removal of the Dde protecting group from a resin-bound peptide.[2][12]
Materials:
-
Peptide-resin containing a Fmoc-Lys(Dde)-OH residue
-
2% Hydrazine hydrate in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine hydrate in DMF. Agitate the mixture for a short period (typically 3-10 minutes). Repeat this step 2-3 times to ensure complete removal.[13]
-
Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde group and excess hydrazine.
Note: For full orthogonality with Fmoc, hydroxylamine can be used for Dde removal, as hydrazine can also partially cleave the Fmoc group.[7][9]
Visualizing the Structure and Workflow
To better understand the molecular architecture and its role in peptide synthesis, the following diagrams are provided.
Caption: Chemical structure of Fmoc-Lys(Dde)-OH.
Caption: Workflow for SPPS using Fmoc-Lys(Dde)-OH.
References
- 1. nbinno.com [nbinno.com]
- 2. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]
- 4. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 7. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 9. peptide.com [peptide.com]
- 10. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
